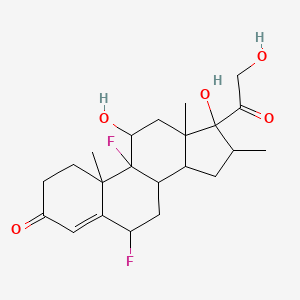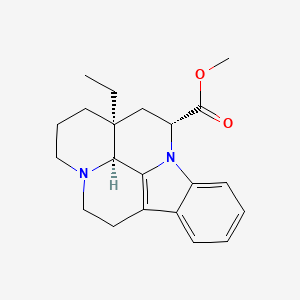
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
Übersicht
Beschreibung
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. One common method involves the following steps :
Acetylation: The precursor, 11α,17α,21-trihydroxy-pregn-4-ene-3,20-dione, undergoes acetylation at the 21-hydroxy position.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.
Fluorination: The 6β-position is fluorinated, followed by hydrolysis to remove the acetyl group.
Epoxidation and Addition: The 9(11)-double bond is epoxidized, and fluorine is added to form the 6α,9α-difluoro compound.
Dehydrogenation: The final step involves dehydrogenation to form the desired 1,4-diene structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorine atoms or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,20-diketones, while reduction can produce 3,20-diols .
Wissenschaftliche Forschungsanwendungen
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorometholone: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Prednisolone: A widely used corticosteroid with a broad range of applications.
Uniqueness
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is unique due to its specific fluorination pattern, which enhances its binding affinity to glucocorticoid receptors and increases its metabolic stability compared to other corticosteroids .
Eigenschaften
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h7,11,13-14,16-17,25,27,29H,4-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUBFNIPUCZEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605354 | |
| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-58-8 | |
| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester](/img/structure/B3060999.png)

